Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Overview
Description
Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O4 It is known for its unique structure, which includes a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with dimethyl oxalate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Medicine: Research is ongoing into its potential as an anti-cancer agent and its role in other therapeutic areas.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: Similar structure but lacks the methyl ester group.
Tetrahydroquinoxaline: Reduced form with different reactivity.
Isoxazole derivatives: Different heterocyclic system but similar applications in medicinal chemistry.
Uniqueness
Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern and the presence of both oxo and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 1-methyl-2,3-dioxo-4H-quinoxaline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-13-8-4-3-6(11(16)17-2)5-7(8)12-9(14)10(13)15/h3-5H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTGJUQDPCIFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540794 | |
Record name | Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92473-55-7 | |
Record name | Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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